cis-Bicyclo[3.3.0]octan-2-one

strain energy cis/trans isomerism computational chemistry

cis-Bicyclo[3.3.0]octan-2-one (CAS 19915-11-8), also designated as (3aR,6aR)-hexahydropentalen-1(2H)-one, is a cis-fused bicyclic ketone consisting of two cyclopentane rings sharing a bridgehead junction with a carbonyl at the 2-position. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g·mol⁻¹ and a computed XLogP3 of 1.5.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Cat. No. B14892895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Bicyclo[3.3.0]octan-2-one
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2CCC(=O)C2C1
InChIInChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2/t6-,7-/m1/s1
InChIKeyNZTVVUIIJPWANB-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Bicyclo[3.3.0]octan-2-one: Core Structural and Physicochemical Profile for Procurement Assessment


cis-Bicyclo[3.3.0]octan-2-one (CAS 19915-11-8), also designated as (3aR,6aR)-hexahydropentalen-1(2H)-one, is a cis-fused bicyclic ketone consisting of two cyclopentane rings sharing a bridgehead junction with a carbonyl at the 2-position [1]. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g·mol⁻¹ and a computed XLogP3 of 1.5 [2]. The compound has a gas-phase enthalpy of formation (ΔfH°gas) of −55.0 ± 1.3 kcal·mol⁻¹, as derived from combustion calorimetry [3]. The cis ring fusion imposes a characteristic U-shaped topology that fundamentally distinguishes its conformational behavior and reactivity from trans-fused, larger-ring, or regioisomeric bicyclic ketones.

Cis-fused U-shaped topology defines conformational and reactivity profile
Experimentally anchored thermochemistry supports scale-up safety assessments
Documented intermediate in bioactive molecule synthesis (prostaglandin analogs)

Why cis-Bicyclo[3.3.0]octan-2-one Cannot Be Interchanged with Generic Bicyclic Ketones


The cis-bicyclo[3.3.0]octane framework exhibits a pronounced thermodynamic preference for the cis-fused diastereomer over the trans isomer, with experimental strain energy differences reaching approximately 6.4 kcal·mol⁻¹ in the parent hydrocarbon [1]. This energetic gap translates into divergent conformational populations, facial selectivity in nucleophilic additions, and ring-opening reactivities that are not replicated by the trans isomer or by homologous [3.2.1] or [4.3.0] bicyclic ketones. Consequently, substitution with a generic bicyclic ketone without rigorous stereochemical and ring-strain analysis risks altering the stereochemical outcome of key synthetic steps, compromising intermediate purity, or invalidating structure–activity relationships in target molecules.

Trans isomer instability
Strain energy drives acid-catalyzed isomerization to cis; conformational integrity may not transfer.
Facial selectivity mismatch
[3.2.1] or larger-ring ketones lack U-shaped topology, reducing exo preference and altering diastereomeric ratios.
Stereochemical outcome risk
Substitution without stereochemical review may compromise intermediate purity and structure–activity relationships.

Quantitative Differentiation of cis-Bicyclo[3.3.0]octan-2-one from Closest Analogs


Cis-vs-Trans Ring-Fusion Energy Gap Governs Conformational Integrity

The cis-fused bicyclo[3.3.0]octane scaffold is thermodynamically favored over the trans-fused isomer by a substantial margin. High-level ab initio calculations at the MP2/6-311G* level place the cis-ketone approximately 5–6 kcal·mol⁻¹ lower in energy than the trans isomer . Experimental combustion data for the parent hydrocarbon corroborate a strain energy penalty of ~6.4 kcal·mol⁻¹ for the trans ring fusion [1]. This energy difference ensures that cis-bicyclo[3.3.0]octan-2-one maintains a single, well-defined ring conformation under ambient and moderate thermal conditions, whereas the trans isomer is synthetically accessible only through specialized methodologies and is prone to acid-catalyzed isomerization to the cis form [1].

Ring-fusion energy gap
Class-level
ΔE ≈ 5–6.4 kcal·mol⁻¹
Supports exclusive cis ground-state conformation
Trans isomer ~6.4 kcal/mol higher; acid-catalyzed isomerization to cis
strain energy cis/trans isomerism computational chemistry

Exo-Facial Selectivity in Nucleophilic Additions Outperforms Less-Constrained Bicyclic Ketones

The U-shaped topology of the cis-[3.3.0] framework imposes a strong exo-facial preference during nucleophilic carbonyl additions. Sodium borohydride reduction of cis-bicyclo[3.3.0]octan-2-ones proceeds with preferential attack on the exo face to yield the endo alcohol as the predominant product [1]. This exo → endo stereochemical trajectory is a general feature of [3.3.0]octan-2-ones and stands in contrast to the more balanced facial selectivity observed in bicyclo[3.2.1]octan-2-one and bicyclo[2.2.2]octan-2-one, where the larger, less-folded cavities permit competing endo-face approach [2]. For specific derivatives, the exo preference can be further enhanced by strategic placement of acetal groups at the 8-position, which increase steric shielding of the endo face [3].

Exo-facial selectivity
Class-level
>90:10 vs ~70:30 dr
Stronger exo-face bias supports diastereoselective reductions
NaBH₄/EtOH; acetal shielding can further enhance preference
stereoselectivity nucleophilic addition facial bias

Gas-Phase Enthalpy of Formation Provides a Quantitative Baseline for Thermochemical Comparisons

The gas-phase standard enthalpy of formation (ΔfH°gas) of cis-bicyclo[3.3.0]octan-2-one has been experimentally determined by combustion calorimetry to be −55.0 ± 1.3 kcal·mol⁻¹ [1]. This value is more negative (more exothermic) than that of its constitutional isomer bicyclo[3.2.1]octan-2-one (ΔfH°gas ~ −52 kcal·mol⁻¹, based on group additivity estimates), consistent with the greater thermodynamic stability of the cis-[3.3.0] fused-ring system. The well-validated experimental datum serves as a reliable anchor for computational modeling, reaction calorimetry, and safety assessments when scaling up processes involving this compound.

Enthalpy of formation
Reported
−55.0 ± 1.3 kcal·mol⁻¹
Validated thermochemical anchor for scale-up heat balances
Combustion calorimetry; ~3 kcal/mol more stable than [3.2.1] isomer
thermochemistry enthalpy of formation combustion calorimetry

Validated Intermediate Status in Prostaglandin Analog Synthesis Differentiates from Untested Scaffolds

A bicyclo[3.3.0]octan-2-one derivative serves as the key synthetic intermediate in a fully stereo- and regiospecific total synthesis of 9(0)-methanoprostacyclin, a therapeutically relevant prostaglandin I₂ analog [1]. The synthetic sequence, starting from 1,3-cyclooctadiene, exploits the innate facial bias and ring-strain properties of the [3.3.0]octan-2-one scaffold to install the critical stereocenters without recourse to chiral resolution steps. This validated application in a bioactive molecule synthesis pathway provides a higher level of confidence for procurement than structurally related but synthetically unproven bicyclic ketones such as bicyclo[4.3.0]nonan-2-one.

Prostaglandin synthesis
Head-to-head
Key intermediate for 9(0)-methanoprostacyclin
Reduces route-scouting risk for prostaglandin analog programs
Stereo-/regiospecific route; scaffold utility validated in peer-reviewed synthesis
prostaglandin synthesis 9(0)-methanoprostacyclin stereospecific route

Enantioselective Entry via α-Pinene-Derived Chirons Confers Absolute Stereochemical Purity

An enantioselective synthesis of bicyclo[3.3.0]octan-3-one derivatives has been achieved starting from camphelenaldehyde, a chiron readily accessible from (1R)-(+)-α-pinene in two steps, employing intramolecular rhodium carbenoid C–H insertion as the key ring-forming reaction [1]. This route delivers the bicyclo[3.3.0]octanone core in enantiopure form without the need for classical resolution. In contrast, the analogous bicyclo[3.2.1]octanone scaffold obtained from the same chiron approach requires additional synthetic manipulation, making the [3.3.0] system the more direct entry into enantiopure cis-fused bicyclic octanones.

Enantioselective entry
Reported
3 steps vs ≥4 steps
Shorter chiral-pool route may improve economy
From (1R)-(+)-α-pinene; Rh-catalyzed C–H insertion key step
enantioselective synthesis chiral pool α-pinene

13C NMR Substituent Chemical Shift Parameters Enable Definitive Structural Assignment of Derivatives

A comprehensive set of 13C NMR substituent chemical shift (SCS) parameters has been derived from the analysis of 52 mono- and polyfunctionalized bicyclo[3.3.0]octanes, including the 2-one parent [1]. These SCS values permit accurate prediction of chemical shifts for new derivatives, enabling unambiguous regio- and stereochemical assignments through statistical indices (IEI and R values). Such a systematic spectral database has not been compiled for the [3.2.1] or [4.3.0] bicyclic ketone families, giving the [3.3.0] scaffold a distinct advantage in analytical method development and quality control of synthetic intermediates.

13C NMR database
Context-dependent
52 derivatives, validated SCS parameters
Supports structure elucidation and impurity profiling
No equivalent database for [3.2.1] or [4.3.0] scaffolds
13C NMR spectroscopy substituent chemical shifts regiochemical analysis

cis-Bicyclo[3.3.0]octan-2-One: High-Value Application Scenarios Anchored in Comparative Evidence


Stereospecific Prostaglandin Analog Intermediate

Procurement of cis-bicyclo[3.3.0]octan-2-one is justified for medicinal chemistry groups pursuing 9(0)-methanoprostacyclin or related carbacyclin analogs. The scaffold has a documented, stereo- and regiospecific synthetic route in the peer-reviewed literature, differentiating it from untested bicyclic ketones [1]. Its predictable exo-facial selectivity further supports diastereoselective elaboration of the ω-side chain.

Enantiopure Building Block for Terpenoid Natural Product Synthesis

For total synthesis programs targeting diquinane-containing natural products, the [3.3.0]octan-2-one scaffold can be accessed in enantiopure form in three steps from α-pinene, as demonstrated by Srikrishna and Dethe [2]. This chiral-pool approach offers a shorter and more economical entry than classical resolution of racemic [3.2.1] alternatives.

Conformational Probe in Physical Organic and Computational Studies

The well-characterized cis-vs-trans energy gap of ≥5 kcal·mol⁻¹ makes cis-bicyclo[3.3.0]octan-2-one an ideal model system for benchmarking DFT and ab initio methods in studies of ring strain, bridgehead enolization, and facial selectivity [3]. The availability of validated 13C NMR SCS parameters further supports its use in computational–experimental validation workflows [4].

Process Chemistry Scale-Up with Thermochemical Certainty

The experimentally measured gas-phase ΔfH° of −55.0 ± 1.3 kcal·mol⁻¹ provides a reliable thermochemical anchor for reaction calorimetry and safety assessments during scale-up [5]. This reduces reliance on estimated group-additivity values that may introduce uncertainty for strained bicyclic systems.

Application
Selection Property
Validation Focus
Prostaglandin analog intermediate
Documented stereo-/regiospecific route; exo-facial bias
Route scouting and diastereoselectivity confirmation
Enantiopure terpenoid building block
Chiral-pool entry from α-pinene; enantiopure access
Optical purity and synthetic economy assessment
Conformational probe for DFT benchmarking
Large cis/trans energy gap; 13C NMR shift database
Method validation and computational–experimental correlation
Scale-up with thermochemical certainty
Experimentally determined formation enthalpy
Reaction calorimetry and safety assessment reliability
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